molecular formula C32H40N2O9 B606958 DBCO-NHCO-PEG4-acid CAS No. 1870899-46-9

DBCO-NHCO-PEG4-acid

Cat. No. B606958
M. Wt: 596.68
InChI Key: IBWIRDQMNBYUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-NHCO-PEG4-acid is an analog of DBCO-Acid with a hydrophilic PEG spacer arm, which improves water solubility . This reagent is a non-activated building block with enhanced solubility in aqueous media and can thus be used to derivatize amine-containing molecules through a stable amide bond .


Synthesis Analysis

DBCO-NHCO-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is also a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Molecular Structure Analysis

The molecular formula of DBCO-NHCO-PEG4-acid is C32H40N2O9 . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Chemical Reactions Analysis

DBCO-NHCO-PEG4-acid is a click chemistry reagent . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

DBCO-NHCO-PEG4-acid has a molecular weight of 596.67 . It is a solid at room temperature . The storage temperature is -20°C .

Scientific Research Applications

DBCO-NHCO-PEG4-acid is an analog of DBCO-Acid with a hydrophilic PEG spacer arm, which improves water solubility . This reagent is a non-activated building block with enhanced solubility in aqueous media and can thus be used to derivatize amine-containing molecule through a stable amide bond . DBCO is commonly used for copper-free Click Chemistry reactions .

One of the applications of DBCO-NHCO-PEG4-acid is in the field of bioconjugation . It is designed for linking biomolecules together or for modifying surfaces in biological applications . DBCO reacts with azides in a copper-free click chemistry reaction called strain-promoted azide-alkyne cycloaddition (SPAAC) . Amide bonds are common in bioconjugation chemistry, often used to link molecules together due to their stability .

  • Protein-Peptide Conjugates

    • DBCO-NHCO-PEG4-acid can be used to create protein-peptide conjugates . This involves linking a protein and a peptide together using the DBCO and azide groups in a copper-free click chemistry reaction .
  • Antibody-Enzyme or Antibody-Drug Conjugates

    • This compound can also be used to create antibody-enzyme or antibody-drug conjugates . This is particularly useful in targeted drug delivery, where the antibody can guide the drug to specific cells, increasing the drug’s effectiveness and reducing side effects .
  • Protein or Peptide-Oligonucleotide Conjugates

    • DBCO-NHCO-PEG4-acid can be used to create protein or peptide-oligonucleotide conjugates . This can be useful in various fields, including diagnostics, therapeutics, and research .
  • Surface Modification

    • DBCO-NHCO-PEG4-acid can be used for surface modification . The hydrophilic PEG spacer arm improves water solubility, making it suitable for modifying surfaces in aqueous media .
  • Labeling Reagents

    • DBCO-NHCO-PEG4-acid can be used as a labeling reagent . The DBCO group is very reactive and can be used to label azide-containing molecules in a copper-free click chemistry reaction .
  • Bioconjugation

    • DBCO-NHCO-PEG4-acid can be used for bioconjugation . It can be used to derivatize amine-containing molecules through a stable amide bond .

Safety And Hazards

DBCO-NHCO-PEG4-acid is not classified as a hazard . In case of skin contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

DBCO-NHCO-PEG4-acid is a promising reagent for the synthesis of PROTACs and ADCs . Its use in click chemistry reactions opens up new possibilities for the development of novel bioconjugates .

properties

IUPAC Name

3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N2O9/c35-30(12-15-39-17-19-41-21-23-43-24-22-42-20-18-40-16-13-32(37)38)33-14-11-31(36)34-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)34/h1-8H,11-25H2,(H,33,35)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWIRDQMNBYUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DBCO-PEG5-Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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